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Compound of Interest

Compound Name:
4-Iodo-1H-indazole-6-carboxylic

acid

CAS No.: 1799412-32-0

Cat. No.: B11844498

Get Quote

Executive Summary & Strategic Rationale
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving

as a bioisostere for indoles and benzimidazoles. In the design of kinase inhibitors, the indazole

core reliably forms critical hydrogen bonds with the hinge region of the ATP-binding pocket[1].

Specifically, functionalization at the 4-position (C4) provides a critical vector for directing

substituents into the hydrophobic specificity pockets of kinases, enabling the optimization of

both inhibitor potency and selectivity[1].

However, the C4 position represents a significant synthetic challenge. Standard electrophilic

aromatic substitution (SEAr) inherently favors the C3 position due to the enamine-like reactivity

of the pyrazole ring, or the C5/C7 positions on the benzenoid ring[2]. The C4 position is both

electronically deactivated and sterically hindered by the adjacent C3 substituent. To overcome

this, researchers employ two primary strategies: late-stage cross-coupling of pre-functionalized

4-haloindazoles[3] and de novo annulation via regiodivergent C–H activation[4].
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Strategy A: Pre-Functionalization and Cross-Coupling
Because direct C–H activation at the C4 position of an intact indazole is thermodynamically

unfavorable without highly specific directing groups, the most reliable method is to synthesize a

4-halo-1H-indazole (typically 4-iodo or 4-bromo) from acyclic precursors. The carbon-iodine

(C–I) bond at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck)[1],[3]. The lower bond

dissociation energy of the C–I bond compared to C–Br ensures rapid oxidative addition by

Pd(0) species, allowing the reaction to proceed under milder conditions and minimizing off-

target reactivity at the pyrazole nitrogen atoms.

Strategy B: De Novo Annulation via Regiodivergent C–H
Activation
An elegant alternative circumvents the indazole core's electronic bias by functionalizing a

pyrazole precursor before the benzenoid ring is formed. Using an electrophilic palladium

catalyst generated by trifluoroacetic acid (TFA) and a 4,5-diazafluoren-9-one (DAF) ligand, C–H

alkenylation can be strictly directed to the C4 position of the pyrazole[4]. The DAF ligand

modulates the electrophilicity of the Pd(II) center, lowering the activation barrier for C–H

cleavage at the sterically hindered C4 position. Subsequent thermal 6π-electrocyclization and

oxidation yield a fully aromatized indazole with the desired C4 substituent[4].
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Workflow of C4-functionalization strategies for indazole derivatives.
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Quantitative Data: Cross-Coupling Efficacy
The following table summarizes the optimized conditions and typical yields for functionalizing

the C4 position using various palladium-mediated methodologies.

Reaction
Type

Precursor
Coupling
Partner

Catalyst /
Ligand

Base /
Additive

Typical
Yield

Ref

Suzuki-

Miyaura

4-Iodo-1H-

indazole

Arylboronic

acids
Pd(PPh3)4

Na2CO3,

DME/H2O
75–90% [3]

Heck-

Mizoroki

4-Iodo-1H-

indazole

Terminal

Alkenes

Pd(OAc)2 /

P(o-tol)3
Et3N, DMF 65–80% [3]

Sonogashir

a

4-Iodo-1H-

indazole

Terminal

Alkynes

PdCl2(PPh

3)2 / CuI
Et3N, DMF 70–88% [3]

C–H

Alkenylatio

n

Pyrazole Acrylates
Pd(TFA)2 /

DAF

Ag2CO3,

PivOH
60–80% [4]

Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura
Coupling of 4-Iodo-1H-indazole
This protocol describes the robust C–C bond formation at the C4 position using boronic

acids[3].

Causality of Experimental Choices:

Pd(PPh3)4: Selected as a stable Pd(0) source that readily undergoes oxidative addition into

the C4–I bond.

Na2CO3 / Aqueous Media: The inorganic base converts the arylboronic acid into a highly

nucleophilic boronate complex, which is essential for the transmetalation step. The

DME/H2O (4:1) biphasic system ensures the solubility of both the organic substrates and the

inorganic base.
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Degassing: Oxygen must be rigorously excluded to prevent the irreversible oxidation of

Pd(0) to inactive Pd(II) species and to suppress the oxidative homocoupling of the boronic

acid.

Step-by-Step Procedure:

Preparation: Charge an oven-dried Schlenk flask with 4-iodo-1H-indazole (1.0 equiv), the

desired arylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).

Solvent Addition & Degassing: Add a solvent mixture of 1,2-dimethoxyethane (DME) and

deionized water (4:1 v/v, 0.1 M relative to the indazole). Degas the suspension via three

consecutive freeze-pump-thaw cycles.

Catalyst Introduction: Backfill the flask with argon and quickly add Pd(PPh3)4 (0.05 equiv).

Seal the flask and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.

Self-Validation & In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer,

dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating: complete

conversion is indicated by the total disappearance of the starting material peak (e.g., m/z

244.9 for 4-iodo-1H-indazole) and the emergence of the product mass. If unreacted starting

material persists >6 hours, spike the mixture with an additional 2 mol% of Pd catalyst.

Workup: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash

with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexanes/EtOAc gradient) to afford the 4-aryl-1H-indazole.

Protocol B: De Novo Synthesis via Regiodivergent C–H
Alkenylation
This protocol utilizes a bottom-up approach to build the indazole ring with a pre-installed C4

substituent[4].

Causality of Experimental Choices:
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Pd(TFA)2 and DAF Ligand: The strongly electron-withdrawing trifluoroacetate ligands

combined with the rigid, bidentate DAF ligand create a highly electrophilic Pd center. This

specific electronic environment overrides the natural reactivity of the pyrazole, forcing C–H

activation at the sterically hindered C4 position rather than C5[4].

Pivalic Acid (PivOH): Acts as both the solvent and a proton-shuttle additive, facilitating the

concerted metalation-deprotonation (CMD) step required for C–H bond cleavage.

Step-by-Step Procedure:

C4-Alkenylation: In a heavy-walled sealed tube, combine the starting pyrazole derivative (1.0

equiv), the alkene coupling partner (e.g., an acrylate, 2.0 equiv), Pd(TFA)2 (0.1 equiv), 4,5-

diazafluoren-9-one (DAF) (0.2 equiv), and Ag2CO3 (2.0 equiv) in pivalic acid (0.2 M).

Heating: Purge the tube with argon, seal tightly, and heat to 110 °C for 24 hours.

IPC (Alkenylation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation is

confirmed by the formation of a new, lower Rf spot exhibiting strong UV absorbance (due to

the extended conjugation of the alkene).

Annulation (6π-Electrocyclization): Isolate the C4-alkenylated pyrazole intermediate.

Dissolve it in decalin and heat to 150 °C for 12 hours to induce thermal ring closure.

Aromatization: Cool the mixture, dilute with toluene, and add 2,3-dichloro-5,6-dicyano-1,4-

benzoquinone (DDQ, 1.2 equiv). Heat at 80 °C for 4 hours to oxidize the intermediate into

the fully aromatic indazole.

Self-Validation & IPC (Aromatization): Analyze via LC-MS. Successful aromatization is

validated by a mass shift of -2 Da (loss of two hydrogen atoms) from the cyclized

intermediate.

Workup: Filter the mixture through a pad of Celite to remove DDQ byproducts, concentrate,

and purify via chromatography.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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